T Epitope, Serinyl
Description
Conceptual Framework of T-Cell Recognition
The adaptive immune system's ability to specifically target and eliminate pathogens and abnormal cells is largely orchestrated by T-lymphocytes, or T-cells. Central to this function is the precise recognition of molecular signatures known as epitopes. frontiersin.org T-cell epitopes are short peptides, typically 8-17 amino acids in length, derived from the breakdown of proteins within a cell. nih.govnih.gov These peptide fragments are then transported to the cell surface and presented by Major Histocompatibility Complex (MHC) molecules, referred to as Human Leukocyte Antigens (HLA) in humans. nih.govfrontiersin.org
The recognition process is a highly specific molecular interaction between the T-cell receptor (TCR) on the surface of a T-cell and the peptide-MHC (pMHC) complex on an antigen-presenting cell (APC) or an infected/cancerous cell. frontiersin.orgfrontiersin.org This interaction is the cornerstone of T-cell activation. frontiersin.org There are two main classes of MHC molecules that present epitopes to distinct subsets of T-cells. MHC class I molecules generally present peptides of 8-11 amino acids to CD8+ cytotoxic T-cells, while MHC class II molecules present longer peptides of 13-17 residues to CD4+ helper T-cells. nih.govnih.gov The binding of a peptide to the MHC molecule and the subsequent recognition by a TCR are both highly selective processes, ensuring that T-cells only respond to appropriate signals. nih.govuri.edu
Significance of T-Cell Epitope Research in Adaptive Immunity
The study of T-cell epitopes is a critical field in immunology with far-reaching implications. Identifying the specific epitopes that trigger a T-cell response is fundamental to understanding the mechanisms of adaptive immunity in various contexts, including infections, autoimmune diseases, and cancer. frontiersin.orgnih.gov This knowledge is paramount for the development of novel immunotherapies and vaccines. pepperprint.com
Epitope identification and mapping—the process of pinpointing the exact peptide sequences that elicit a T-cell response—allow researchers to:
Develop epitope-based vaccines: These vaccines use specific, defined epitopes to induce a targeted and effective T-cell response against a pathogen or cancer, potentially offering a safer and more precise alternative to whole-organism vaccines. mdpi.com
Advance cancer immunotherapy: The identification of neoepitopes, which are cancer-specific peptides arising from tumor mutations, is a burgeoning area of research for creating personalized cancer treatments. frontiersin.org
Understand and treat autoimmune diseases: In autoimmune conditions, T-cells mistakenly recognize self-peptides as foreign, leading to an attack on the body's own tissues. frontiersin.org Characterizing these self-epitopes is a key step toward developing therapies that can suppress these unwanted immune responses. pnas.org
Monitor immune responses: Tracking T-cell responses to specific epitopes can serve as a valuable biomarker for disease progression or the effectiveness of a vaccine or therapy. pepperprint.com
Overview of Amino Acid Contributions to Epitope Functionality: Focus on Serine Residues
The immunogenicity of a T-cell epitope is not solely determined by its length but is profoundly influenced by its amino acid composition. Each residue within the peptide can play a role in its processing, its binding affinity to the MHC molecule, and its interaction with the TCR. nih.govmdpi.com Specific amino acids, known as anchor residues, are crucial for securing the peptide within the MHC binding groove. frontiersin.org Other residues, facing outwards from the MHC molecule, are the primary points of contact for the TCR. mdpi.comtandfonline.com
Among the 20 standard amino acids, serine (Ser) holds particular importance in the context of immune signaling and epitope recognition due to the chemical properties of its hydroxyl side chain.
Protein phosphorylation is a fundamental post-translational modification that acts as a molecular switch to regulate a vast array of cellular processes, including immune signaling. frontiersin.orgcreative-proteomics.com This process involves the addition of a phosphate (B84403) group to specific amino acid residues, most commonly serine, threonine (Thr), and to a lesser extent, tyrosine (Tyr). creative-proteomics.comcusabio.com In eukaryotic cells, serine/threonine phosphorylation is the most prevalent form. creative-proteomics.com
This reversible modification is catalyzed by enzymes called protein kinases and reversed by phosphatases. cusabio.com In the context of the immune system, serine/threonine kinases are essential components of the signaling cascades that follow the activation of T-cell receptors, cytokine receptors, and other immune receptors. nih.gov For example, the activation of a T-cell triggers a complex network of phosphorylation events, involving kinases like Protein Kinase C (PKC) and Akt, which control the transcriptional and metabolic programs that drive T-cell proliferation and effector function. nih.govnih.gov The phosphorylation of key signaling proteins, such as STAT proteins at serine residues, is required for optimal transcriptional activity following cytokine stimulation. pnas.org This highlights how serine phosphorylation is a critical language used by immune cells to communicate and orchestrate a response.
The presence and modification of serine residues within a T-cell epitope can directly alter its ability to be recognized by T-cells. This can occur through several mechanisms, including influencing the peptide's interaction with the MHC molecule or directly affecting the binding of the TCR.
A significant modification is the phosphorylation of a serine residue within an epitope. Research on a rabies virus epitope demonstrated that the phosphorylation of a single serine residue within the peptide significantly reduced its antigenic potency, impairing its recognition by both class I- and class II-restricted T-cells. nih.govasm.org This suggests that post-translational modifications of viral proteins can serve as a mechanism for immune evasion.
| Epitope Source | Original Residue(s) | Modification | Impact on T-Cell Recognition | Reference |
| Rabies Virus Phosphoprotein | Serine | Phosphorylation | Significant decrease in antigenic potency | nih.gov |
| Hen Egg-White Lysozyme | Cysteine (at positions 76 & 80) | Substitution with Serine | Enhanced stimulation of I-Ab-restricted T-cells; Abrogated stimulation of I-Ak-restricted T-cells | aai.org |
Compound and Protein Table
| Name | Type |
| Serine | Amino Acid |
| Threonine | Amino Acid |
| Tyrosine | Amino Acid |
| Cysteine | Amino Acid |
| Protein Kinase C (PKC) | Protein (Enzyme) |
| Akt | Protein (Enzyme) |
| STAT proteins | Protein (Transcription Factors) |
| Hen Egg-White Lysozyme | Protein |
| Rabies Virus Phosphoprotein | Protein |
Properties
Molecular Formula |
C17H30N2O13 |
|---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
3-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminopropanoic acid |
InChI |
InChI=1S/C17H30N2O13/c1-5(22)19-9-14(32-17-13(26)12(25)10(23)7(2-20)31-17)11(24)8(3-21)30-16(9)29-4-6(18)15(27)28/h6-14,16-17,20-21,23-26H,2-4,18H2,1H3,(H,19,22)(H,27,28) |
InChI Key |
XDMCWZFLLGVIID-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC(C(=O)O)N)CO)O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Molecular Mechanisms of T Cell Epitope Processing and Presentation
Antigen Processing Pathways
The generation of T-cell epitopes is a highly regulated process that occurs through distinct intracellular pathways, ensuring that proteins from different sources are appropriately processed and presented to the correct type of T-cell.
Proteasomal Degradation and Cytosolic Pathway
The cytosolic pathway is the primary mechanism for processing endogenous antigens, such as viral proteins produced within an infected cell or mutated proteins in a cancer cell. onlinebiologynotes.comjove.com This pathway ensures that the internal state of a cell is displayed on its surface for inspection by cytotoxic T lymphocytes (CTLs). wikipedia.orgkarger.com
The key steps in this pathway are:
Proteolytic Degradation : Intracellular proteins targeted for destruction are tagged with ubiquitin, a small regulatory protein. onlinebiologynotes.comresearchgate.net This ubiquitin tag directs them to the proteasome, a large, multi-subunit protease complex in the cytosol. onlinebiologynotes.comresearchgate.net The proteasome unfolds and degrades these proteins into short peptide fragments. jove.com In immune cells, a specialized form called the immunoproteasome can be expressed, which is more efficient at generating peptides with the correct properties for MHC binding. immunology.org
Peptide Transport : The resulting peptides, typically 8-16 amino acids in length, are actively transported from the cytosol into the endoplasmic reticulum (ER). onlinebiologynotes.comresearchgate.net This transport is mediated by the Transporter associated with Antigen Processing (TAP), a heterodimeric protein embedded in the ER membrane that requires ATP for its function. onlinebiologynotes.comimmunopaedia.org.za
Peptide Trimming : Within the ER, peptides that are too long for MHC Class I binding can be further trimmed at their N-terminus by the ER aminopeptidase (B13392206) (ERAAP). immunology.org
This process yields a pool of peptides in the ER that are ready to be loaded onto MHC Class I molecules. researchgate.net
Endosomal/Lysosomal Pathway and Cross-Presentation
Exogenous antigens, originating from outside the cell (e.g., bacteria, toxins), are processed via the endosomal/lysosomal pathway for presentation to helper T-cells. jove.comwikipedia.org
The process begins when an antigen-presenting cell (APC), such as a dendritic cell, macrophage, or B-cell, internalizes extracellular material through phagocytosis or endocytosis. jove.comwikipedia.org The internalized antigen is contained within a vesicle called a phagosome or endosome. This vesicle then fuses with lysosomes, creating a phagolysosome. jove.comwikipedia.org Inside this acidic compartment, lysosomal enzymes like cathepsins degrade the proteins into peptide fragments of varying lengths. immunology.org These peptides are then loaded onto MHC Class II molecules within this compartment. nih.govlifeandbiology.com
Cross-Presentation is a critical exception to the conventional pathways, primarily carried out by dendritic cells. wikipedia.orgnih.gov It allows exogenous antigens, which would normally be processed through the endosomal pathway for MHC Class II presentation, to be redirected and presented on MHC Class I molecules. wikipedia.orgfrontiersin.org This is vital for initiating a cytotoxic T-cell response against viruses that may not directly infect APCs. Two main routes for cross-presentation have been proposed:
The Cytosolic Pathway : The antigen escapes from the phagosome into the cytosol, where it is processed by the proteasome and enters the conventional MHC Class I pathway via the TAP transporter. frontiersin.orgfrontiersin.org
The Vacuolar Pathway : The antigen is processed directly within the endocytic compartment (phagosome/endosome) by proteasomes or other proteases located there. nih.govembopress.orgplos.org Peptides are then loaded onto recycling or newly synthesized MHC Class I molecules that are trafficked to these compartments. nih.govplos.org
Natural Antigen Processing and Cryptic Epitopes
During natural antigen processing, not all potential epitopes from a protein are generated and presented with equal efficiency. The selection of epitopes creates an immunodominance hierarchy, where certain "dominant" epitopes are consistently presented and recognized by T-cells. nih.gov
However, some potential epitopes, known as cryptic epitopes , are poorly processed or presented under normal physiological conditions. nih.govnih.gov T-cells specific for these cryptic self-epitopes often escape deletion in the thymus and persist in the periphery. nih.gov Under conditions of inflammation or in certain disease states, antigen processing can be altered, leading to the enhanced presentation of these previously hidden epitopes. nih.gov This unveiling of cryptic self-epitopes can trigger the activation of autoreactive T-cells, potentially initiating an autoimmune disease. nih.gov
Major Histocompatibility Complex (MHC) Interactions
Once processed, peptides must bind to MHC molecules to be presented to T-cells. The structural differences between MHC Class I and Class II molecules dictate the nature of the peptides they bind and the T-cells they interact with.
MHC Class I Peptide Binding and Presentation
MHC Class I molecules are found on almost all nucleated cells and present endogenous peptides to CD8+ cytotoxic T-cells. wikipedia.orgum.es
Structure : A Class I molecule consists of a polymorphic heavy α-chain non-covalently associated with a smaller, non-polymorphic protein called β2-microglobulin. immunopaedia.org.zaum.es The α1 and α2 domains of the heavy chain form a peptide-binding groove that is closed at both ends. immunopaedia.org.za
Peptide Binding : This closed structure constrains the length of the peptides that can bind, typically accommodating peptides of 8-10 amino acids. wikipedia.orgkarger.com The peptide is held in the groove by specific "anchor" amino acid residues that fit into corresponding pockets within the groove. nih.gov The amino acid side chains of the peptide that point upwards, away from the groove, are available to interact with the T-cell receptor (TCR). karger.com
Presentation : In the ER, newly synthesized MHC Class I molecules associate with a peptide-loading complex, which includes the TAP transporter. immunopaedia.org.za This complex facilitates the loading of a suitable peptide into the MHC groove. immunopaedia.org.za A stable peptide-MHC complex is then released and transported to the cell surface for presentation. researchgate.net
| Feature | Description |
| Peptide Source | Endogenous (cytosolic proteins) |
| Processing Site | Proteasome (in cytosol) |
| Peptide Length | 8-10 amino acids |
| Binding Site | Peptide-binding groove (α1/α2 domains) is closed at both ends |
| Presenting Cells | All nucleated cells |
| T-Cell Recognition | CD8+ Cytotoxic T-cells |
MHC Class II Peptide Binding and Presentation
MHC Class II molecules are typically restricted to professional APCs and present exogenous peptides to CD4+ helper T-cells. wikipedia.orgnih.gov
Structure : A Class II molecule is a heterodimer composed of two transmembrane chains, α and β. wikipedia.orgpnas.org Together, their α1 and β1 domains form a peptide-binding groove that is open at both ends. wikipedia.org
Peptide Binding : The open-ended structure allows MHC Class II molecules to bind longer peptides, generally between 13 and 25 amino acid residues. wikipedia.orglifeandbiology.com These peptides are held at a relatively constant elevation along the groove by interactions with the MHC molecule, but their ends can extend out of the groove. wikipedia.org
Presentation : To prevent MHC Class II molecules from binding endogenous peptides in the ER, their groove is initially blocked by a protein called the invariant chain (Ii). wikipedia.orgnih.gov The MHC-Ii complex is transported from the ER to the endosomal/lysosomal compartments. lifeandbiology.com Here, the invariant chain is degraded, leaving a small fragment called CLIP (Class II-associated invariant chain peptide) in the groove. immunology.org A specialized molecule, HLA-DM, then facilitates the exchange of CLIP for a higher-affinity antigenic peptide derived from the breakdown of exogenous proteins. lifeandbiology.com The stable peptide-MHC II complex is then transported to the cell surface for presentation. lifeandbiology.com
| Feature | Description |
| Peptide Source | Exogenous (extracellular proteins) |
| Processing Site | Endosome/Lysosome |
| Peptide Length | 13-25 amino acids |
| Binding Site | Peptide-binding groove (α1/β1 domains) is open at both ends |
| Presenting Cells | Professional APCs (Dendritic cells, Macrophages, B-cells) |
| T-Cell Recognition | CD4+ Helper T-cells |
Influence of MHC Polymorphism on Epitope Presentation
The Major Histocompatibility Complex (MHC) plays a critical role in the adaptive immune system by presenting peptide fragments, known as epitopes, to T-cells. The genes encoding MHC molecules are the most polymorphic known in the human genome, a feature that has profound implications for how antigens are presented and recognized. nih.govnih.govresearchgate.net This extensive genetic variation, known as polymorphism, is concentrated in the regions of the MHC molecule that form the peptide-binding groove. nih.govlibretexts.org
Each variant of an MHC gene, or allele, encodes an MHC molecule with a unique peptide-binding groove structure. libretexts.org This structural uniqueness creates specific clefts and pockets that accommodate only certain types of amino acid residues from a peptide. nih.govlibretexts.org These preferred residues are known as anchor residues, and their interaction with the pockets in the MHC groove is a primary determinant of peptide binding affinity and stability. nih.gov Consequently, each MHC allele has a distinct set of binding specificities, meaning it can bind and present a unique repertoire of peptides. nih.govlibretexts.org
This polymorphism is a key evolutionary strategy that makes it difficult for pathogens to evade the immune system completely. nih.govlibretexts.org At a population level, the vast diversity of MHC alleles ensures that there will almost always be some individuals capable of presenting a particular pathogenic peptide, thereby mounting an effective immune response and preventing the pathogen from sweeping through the entire population. researchgate.netlibretexts.org In a mixed population, the polymorphism is so high that, with the exception of identical twins, no two individuals have the exact same set of MHC genes. libretexts.org
The influence of MHC polymorphism extends to the phenomenon of immunodominance, where the immune response is often directed towards only a few of the many possible epitopes from a complex antigen. frontiersin.orgnih.gov The specific MHC alleles an individual expresses are a major factor in determining which epitopes become immunodominant. nih.govscilit.com Furthermore, MHC polymorphism is strongly associated with susceptibility and resistance to infectious and autoimmune diseases. researchgate.netresearchgate.netnih.gov Certain MHC alleles may be less efficient at presenting peptides from a specific pathogen, leading to increased susceptibility. Conversely, some alleles are linked to autoimmunity because they are particularly effective at presenting self-peptides that can activate autoreactive T-cells. nih.gov
| Factor | Description | Consequence for Epitope Presentation |
|---|---|---|
| Genetic Variation | MHC genes are the most polymorphic in the human genome. nih.govnih.gov | A vast diversity of MHC molecules exists within the human population. libretexts.org |
| Peptide-Binding Groove | Polymorphic residues are primarily located in the peptide-binding groove, altering its shape and chemical properties. nih.govlibretexts.org | Each MHC allele has a unique binding specificity, recognizing different peptide anchor residues. nih.govnih.gov |
| Immunological Fitness | Diversity ensures that the population can respond to a wide array of pathogens. libretexts.org | Reduces the likelihood of a pathogen evading immune detection across an entire population. nih.govlibretexts.org |
| Disease Association | Specific MHC alleles are linked to susceptibility or resistance to autoimmune and infectious diseases. researchgate.netresearchgate.net | Influences the presentation of self-peptides (autoimmunity) or foreign peptides (infection). nih.gov |
T-Cell Receptor (TCR) Engagement
The activation of a T-cell is initiated by the specific engagement of its T-cell receptor (TCR) with a peptide-MHC (pMHC) complex on the surface of an antigen-presenting cell (APC). cd-genomics.comspandidos-publications.com This interaction is a cornerstone of adaptive immunity, allowing the immune system to detect and respond to foreign or abnormal cells with high precision. nih.govnih.gov
Structural Basis of TCR-pMHC Complex Recognition
The recognition of a pMHC complex by a TCR is a highly specific molecular event governed by the three-dimensional structures of the interacting molecules. Crystal structures of TCR-pMHC complexes have revealed that the TCR typically binds in a diagonal orientation, positioning itself over the peptide and the alpha-helices of the MHC molecule that form the binding groove. nih.govresearchgate.net
Role of Complementarity Determining Regions (CDRs) in Epitope Specificity
The specificity of the TCR for a particular pMHC is determined by six hypervariable loops known as complementarity-determining regions (CDRs), with three on the TCR alpha chain and three on the beta chain. nih.govwikipedia.org These CDR loops form the paratope, or the antigen-binding site, of the TCR. wikipedia.orgtaylorandfrancis.com
The roles of the different CDR loops are generally distinct:
CDR1 and CDR2 loops are encoded in the germline V (Variable) gene segments. nih.govemory.edu They primarily make contact with the relatively conserved alpha-helical regions of the MHC molecule. researchgate.netnih.govemory.edu This interaction helps to correctly position the TCR over the pMHC complex.
CDR3 loops are the most variable of all the CDRs because they are formed at the junction of the V, D (Diversity, in beta chains only), and J (Joining) gene segments during somatic recombination. wikipedia.orgnih.gov This immense diversity is concentrated at the center of the TCR-pMHC interface, allowing the CDR3 loops to interact primarily with the specific amino acid residues of the bound peptide. researchgate.netnih.gov Therefore, the CDR3 regions are the principal arbiters of the TCR's fine specificity for the peptide epitope. taylorandfrancis.com
This division of labor allows the TCR to recognize a specific peptide (via CDR3) within the context of a self-MHC molecule (via CDR1 and CDR2). nih.govemory.edu
| CDR Loop | Primary Interaction Target | Role in Specificity | Source of Diversity |
|---|---|---|---|
| CDR1 (α & β) | MHC Helices researchgate.netnih.gov | Positions TCR over the pMHC complex. | Germline V-gene segments. nih.gov |
| CDR2 (α & β) | MHC Helices researchgate.netnih.gov | Contributes to MHC restriction and TCR positioning. emory.edu | Germline V-gene segments. nih.gov |
| CDR3 (α & β) | Peptide Epitope researchgate.netnih.gov | Primary determinant of fine specificity for the antigen. taylorandfrancis.com | Somatic V(D)J recombination, creating immense variability. wikipedia.org |
Determinants of T-Cell Activation and Signal Transduction
The binding of the TCR to its cognate pMHC complex is the first of three signals required for full T-cell activation. spandidos-publications.comnih.gov This initial binding event must be translated into an intracellular biochemical signal to trigger a cellular response. royalsocietypublishing.orgnih.gov The TCR itself has a very short cytoplasmic tail with no intrinsic signaling capacity. royalsocietypublishing.org Instead, it is non-covalently associated with the CD3 complex (composed of CD3γ, CD3δ, and CD3ε chains) and the ζ-chain, which contain immunoreceptor tyrosine-based activation motifs (ITAMs) in their cytoplasmic domains. royalsocietypublishing.orghorizondiscovery.com
The key determinants of T-cell activation and signal transduction include:
TCR-pMHC Engagement: The initial binding event brings the TCR-CD3 complex into close proximity with the pMHC on the APC. cd-genomics.com Co-receptors, such as CD4 or CD8, also bind to invariant regions of the MHC molecule, stabilizing the entire interaction and bringing crucial signaling molecules to the complex. spandidos-publications.comnih.gov
Initiation of Kinase Activity: The Src-family kinase Lck, which is associated with the co-receptors, phosphorylates the tyrosine residues within the ITAMs of the CD3 and ζ-chains. nih.govhorizondiscovery.com This phosphorylation is a critical first step that converts the extracellular binding event into an intracellular signal. nih.gov
Recruitment and Activation of Downstream Molecules: The phosphorylated ITAMs act as docking sites for another tyrosine kinase called ZAP-70 (Zeta-associated protein of 70 kDa). nih.govcusabio.com Lck then phosphorylates and activates the recruited ZAP-70. nih.gov
Signal Propagation: Activated ZAP-70 phosphorylates key adaptor proteins, such as LAT (Linker for Activation of T-cells) and SLP-76. cd-genomics.comnih.gov This creates a larger signaling scaffold that recruits multiple downstream pathways, including the PLCγ1, MAPK, and PI3K-AKT pathways. cd-genomics.comhorizondiscovery.com
Generation of Second Messengers: For instance, the recruitment of PLCγ1 to the LAT/SLP-76 complex leads to the hydrolysis of PIP2, generating the second messengers IP3 and DAG. cd-genomics.com These molecules ultimately lead to calcium flux and the activation of transcription factors like NFAT and NF-κB, which drive the changes in gene expression necessary for T-cell proliferation, differentiation, and cytokine production. horizondiscovery.comannualreviews.org
A second, co-stimulatory signal, typically involving the interaction of CD28 on the T-cell with B7 molecules on the APC, is also required to ensure a robust and sustained T-cell response and to avoid a state of anergy or unresponsiveness. spandidos-publications.comcusabio.com
Compound and Protein Table
| Name | Type |
| CD3 (gamma, delta, epsilon) | Protein (TCR complex component) |
| CD4 | Protein (T-cell co-receptor) |
| CD8 | Protein (T-cell co-receptor) |
| CD28 | Protein (Co-stimulatory receptor) |
| Diacylglycerol (DAG) | Lipid (Second messenger) |
| Inositol 1,4,5-trisphosphate (IP3) | Small Molecule (Second messenger) |
| Lck | Protein (Tyrosine kinase) |
| Linker for Activation of T-cells (LAT) | Protein (Adaptor protein) |
| Major Histocompatibility Complex (MHC) | Protein Complex |
| NFAT | Protein (Transcription factor) |
| NF-κB | Protein (Transcription factor) |
| Phosphatidylinositol 4,5-bisphosphate (PIP2) | Lipid (Membrane phospholipid) |
| Phospholipase Cγ1 (PLCγ1) | Protein (Enzyme) |
| Serine | Amino Acid |
| SH2-domain-containing leukocyte protein of 76 kDa (SLP-76) | Protein (Adaptor protein) |
| T-Cell Receptor (TCR) | Protein Complex |
| ZAP-70 | Protein (Tyrosine kinase) |
| ζ-chain (Zeta-chain) | Protein (TCR complex component) |
Immunogenicity of T Cell Epitopes and Regulatory Aspects
Factors Governing T-Cell Epitope Immunogenicity
The capacity of a T-cell epitope to elicit an immune response is not an intrinsic property of the peptide alone but is profoundly influenced by its presentation and recognition. Central to this process are the density of the epitope on antigen-presenting cells (APCs) and its binding affinity for MHC molecules, as well as the specific sequence and structure of the peptide itself.
The immunogenicity of a T-cell epitope is significantly influenced by its binding strength to MHC molecules. wikipedia.orgnih.gov Epitopes with a higher binding affinity are more likely to be presented on the cell surface, increasing the probability of recognition by a corresponding T-cell receptor (TCR). wikipedia.orgnih.gov This binding affinity is a critical gatekeeper of T-cell activation, as only a small fraction of peptide fragments generated from a protein possess the correct amino acid side chains to fit within the MHC binding groove. nih.govuri.edu It is estimated that only about 2% of all generated fragments can bind to MHC and be presented. nih.gov
The density of a specific peptide-MHC (pMHC) complex on the surface of an APC is also a crucial factor. T-cell epitope prediction tools can be configured to identify "immunological hot spots," which are regions within an antigen that have a high density of potential MHC-binding sequences. oup.com This clustering of T-cell epitopes can enhance the avidity of the T-cell interaction, leading to a more robust immune response. oup.com Studies have shown that T-cell epitopes tend to cluster in specific regions of proteins from various pathogens like SARS-CoV and Dengue virus. oup.com
A binding affinity threshold of 500 nM or lower for MHC class I is often associated with T-cell recognition and the potential to induce an immune response. frontiersin.org However, strong MHC binding is necessary but not always sufficient for immunogenicity. frontiersin.org Many peptides that bind with high affinity to MHC molecules are not immunogenic when part of a whole protein, suggesting that other factors, such as antigen processing, play a significant role. asm.org
The primary sequence of a peptide is a fundamental determinant of its ability to bind to MHC molecules. Specific amino acid residues, known as anchor residues, fit into corresponding pockets within the MHC binding groove, dictating the binding specificity. annualreviews.org These anchor residues, and the spacing between them, form a motif specific to a particular MHC allele. annualreviews.org
Beyond the primary sequence, the three-dimensional conformation of the peptide when bound to the MHC molecule is critical for TCR recognition and, consequently, immunogenicity. nih.govrcsb.org Even with similar binding affinities and presentation levels, two peptides can have vastly different immunogenic potentials due to their MHC-bound conformation. nih.gov A study on an Epstein-Barr virus epitope demonstrated that while the peptide bound well to two different HLA allotypes, it was only immunogenic in individuals expressing one of them. nih.govrcsb.org This difference was attributed to a single amino acid polymorphism in the HLA molecule that altered the peptide's conformation, directly impacting TCR recognition. nih.govrcsb.org This highlights that the structural landscape of the pMHC complex is a key factor influencing T-cell responsiveness. frontiersin.org
Furthermore, the structural stability of peptide motifs within the parent protein can influence their immunogenicity. plos.org Peptides corresponding to highly ordered structural motifs in the full protein are often more immunogenic, suggesting that they can adopt a conformation that is readily recognized by antibodies and T-cells. plos.org
Table 1: Factors Influencing T-Cell Epitope Immunogenicity
| Factor | Description | Impact on Immunogenicity |
|---|---|---|
| MHC Binding Affinity | The strength of the interaction between the peptide epitope and the MHC molecule. wikipedia.orgnih.gov | Higher affinity generally leads to increased presentation and a higher likelihood of T-cell activation. wikipedia.orgnih.gov |
| Epitope Density | The concentration of a specific peptide-MHC complex on the surface of an antigen-presenting cell. oup.com | Higher density can lead to a more robust and synergistic T-cell response. nih.govoup.com |
| Peptide Sequence Motifs | The presence of specific anchor residues within the peptide sequence that fit into the MHC binding groove. annualreviews.org | Determines the binding specificity for particular MHC alleles. annualreviews.org |
| Structural Conformation | The three-dimensional shape of the peptide when bound to the MHC molecule. nih.govrcsb.org | Directly affects the ability of the T-cell receptor to recognize the peptide-MHC complex. nih.govrcsb.org |
| Antigen Processing | The enzymatic degradation of a protein into smaller peptide fragments. nih.govasm.org | Influences the availability of specific peptides for MHC binding. asm.org |
Epitope Spreading Phenomena in Chronic Immune Responses
Epitope spreading describes the diversification of an immune response to recognize additional epitopes beyond the initial, dominant epitope that first triggered the response. haverford.edunih.gov This phenomenon is a hallmark of chronic immune responses, particularly in the context of autoimmune diseases, persistent infections, and anti-tumor immunity. creative-biostructure.compnas.org The process is driven by ongoing tissue damage and inflammation, which leads to the release and presentation of previously hidden (cryptic) self-antigens or new epitopes on a pathogen. nih.govfrontiersin.org
The core mechanism involves antigen-presenting cells (APCs), such as dendritic cells, which take up proteins released from damaged tissues. creative-biostructure.com These proteins are processed into peptides, which are then presented on Major Histocompatibility Complex (MHC) molecules to T-cells. creative-biostructure.comfrontiersin.org An initial response to a dominant epitope can cause localized inflammation, leading to the release of a wider array of proteins and peptides. This allows APCs to present new epitopes to other T-cells, thus broadening the immune attack. frontiersin.org
The biochemical properties of amino acids within these newly available epitopes, such as the polarity and hydrogen-bonding capability of serine, can influence how they are processed and presented by MHC molecules and subsequently recognized by T-cell receptors (TCRs). mdpi.com While direct research on "Serinyl" epitopes in spreading is not established, the presence of serine can be critical. For instance, serine proteases in the tumor microenvironment have been shown to generate novel immunogenic peptides for presentation on cancer cells, thereby increasing the repertoire of antigens that can be targeted by T-cells. researchgate.netnih.gov
Epitope spreading can be categorized into two main types:
Intramolecular Spreading: The immune response diversifies to target other epitopes within the same protein molecule that contained the initial epitope. haverford.educreative-biostructure.com This has been observed in autoimmune diseases like Bullous Pemphigoid, where the response to one part of the collagen XVII (COL17) protein can spread to other domains of the same protein. nih.govfrontiersin.org
Intermolecular Spreading: The response expands to epitopes on different protein molecules that are typically located in the same tissue or cellular complex. haverford.educreative-biostructure.com This is common in diseases like multiple sclerosis, where an initial response to one myelin protein can spread to others, such as myelin oligodendrocyte glycoprotein (B1211001) (MOG). creative-biostructure.com Similarly, in Pemphigus Vulgaris, an autoimmune response that initially targets desmoglein-3 can spread to desmoglein-1. researchgate.net
This diversification is a key factor in the progression and chronicity of many autoimmune diseases, as the broadening immune attack leads to more extensive tissue damage. researchgate.net Studies in animal models of multiple sclerosis and type 1 diabetes have conclusively shown that epitope spreading plays a pathological role in ongoing disease. haverford.edunih.govaai.org
Table 1: Research Findings on Epitope Spreading in Chronic Diseases
| Disease | Initial Antigen(s) | Spread Epitope(s)/Antigen(s) | Type of Spreading | Key Finding | Reference |
|---|---|---|---|---|---|
| Multiple Sclerosis (MS) / EAE Model | Myelin Basic Protein (MBP), Proteolipid protein (PLP) | Other epitopes on MBP/PLP, Myelin Oligodendrocyte Glycoprotein (MOG) | Intra- and Intermolecular | A predictable cascade of spreading accompanies disease progression; tolerance to spread epitopes can block disease. nih.govresearchgate.net | nih.govresearchgate.net |
| Bullous Pemphigoid (BP) | Type XVII collagen (COL17), specifically the NC16A domain | Other extracellular and intracellular domains of COL17, BP230 | Intra- and Intermolecular | Immune response to an initial epitope on COL17 triggers spreading to other parts of COL17 and to the BP230 protein. nih.govfrontiersin.org | nih.govfrontiersin.org |
| Pemphigus Vulgaris (PV) | Desmoglein-3 (Dsg3) | Desmoglein-1 (Dsg1) | Intermolecular | Spreading from Dsg3 to Dsg1 is associated with the transition from mucosal to mucocutaneous disease. researchgate.net | researchgate.net |
| Type 1 Diabetes (T1D) | Proinsulin, GAD65 | Other islet cell proteins (e.g., IA-2) | Intermolecular | Spreading of T-cell and antibody responses to islet proteins occurs during the preclinical phase and is part of the disease pathogenesis. aai.org | aai.org |
| Anti-GBM Glomerulonephritis | Goodpasture's antigen (α3(IV)NC1 domain) | Other epitopes within the α3(IV)NC1 domain | Intramolecular | The immune response spreads to other epitopes within the same antigen domain, contributing to disease progression. nih.gov | nih.gov |
While epitope spreading is often associated with the worsening of autoimmune disease, it can be a beneficial phenomenon in the context of cancer immunotherapy. creative-biostructure.com Therapies that kill tumor cells can lead to the release of a variety of tumor-associated antigens, triggering epitope spreading that broadens and strengthens the anti-tumor immune response. creative-biostructure.com
Computational and Bioinformatic Methodologies for T Cell Epitope Analysis
In Silico Epitope Prediction Algorithms
At the heart of computational immunology are algorithms designed to predict the binding affinity of peptides to MHC molecules, a critical prerequisite for T-cell recognition. iedb.orgnih.gov These algorithms leverage various computational strategies to model the complex molecular interactions involved.
Machine learning (ML) has revolutionized epitope prediction by enabling algorithms to learn complex patterns from large datasets of experimentally validated binding and non-binding peptides. nih.govmdpi.com
Support Vector Machines (SVMs): SVMs are another powerful classification algorithm used to distinguish between MHC binders and non-binders. nih.govfrontiersin.org SVM-based tools work by finding an optimal hyperplane that separates the two classes in a high-dimensional feature space. frontiersin.org The features can include amino acid properties and their positions. worldscientific.com A serine at a particular position contributes to the feature vector of the peptide, and the SVM model learns whether this feature is characteristic of a binding or non-binding peptide. worldscientific.comresearchgate.net
Random Forests (RF): RF algorithms build a multitude of decision trees during training and output the class that is the mode of the classes of the individual trees. frontiersin.orgnih.gov This ensemble method is effective for classifying T-cell epitopes based on features like amino acid composition and physicochemical properties. nih.govnih.gov A study by Wen Zhang et al. used an RF-based model to predict epitopes with high accuracy, demonstrating the utility of this approach. nih.gov In such a model, the properties of serine—such as its polarity and size—would be among the features used by the decision trees to make classification choices.
| Approach | Principle | Key Strength | Example Tools | Relevance of Serine |
|---|---|---|---|---|
| Artificial Neural Networks (ANN) | Models complex, non-linear relationships between sequence and binding affinity using interconnected nodes. royalsocietypublishing.org | High predictive accuracy; pan-specific prediction capabilities. oup.comnih.gov | NetMHCpan, NetMHCIIpan, CTLPred. iedb.orgiiitd.edu.in | Serine's properties are encoded and its contribution to binding is learned position-specifically for each MHC allele. |
| Support Vector Machines (SVM) | Finds an optimal separating hyperplane between binders and non-binders in a high-dimensional feature space. frontiersin.org | Effective for classification with high-dimensional data; robust performance. mdpi.comresearchgate.net | SVMHC, CTLPred. iiitd.edu.innih.gov | Serine's physicochemical properties contribute to the peptide's feature vector used for classification. |
| Random Forests (RF) | Ensemble of decision trees that vote on the classification of a peptide. nih.gov | Handles large datasets well; provides feature importance measures. nih.govfrontiersin.org | iTTCA-Hybrid, TTAgP. mdpi.com | The presence and properties of serine are used as a feature by individual trees to make binding predictions. |
Before the dominance of machine learning, epitope prediction relied heavily on matrix and motif-based approaches. These methods remain relevant and are often used in combination with newer techniques. nih.govspringernature.com
Sequence Motifs: This is one of the earliest methods, which identifies specific amino acids or "anchor residues" that are critical for binding to a particular MHC allele. royalsocietypublishing.orgnih.gov While simple, this approach can be effective. For example, a motif might specify that a serine is preferred or disfavored at a secondary anchor position for a given HLA type. The SYFPEITHI database is a well-known tool based on this approach. royalsocietypublishing.org However, the accuracy of motif-based methods is limited because they often neglect the contributions of non-anchor residues. royalsocietypublishing.orgnih.gov
Quantitative Matrices (QMs): QMs improve upon simple motifs by assigning a score to each amino acid at each position within the peptide. researchgate.netnih.gov The total score for a peptide, which predicts its binding affinity, is the sum of the scores for its constituent amino acids. A QM for a specific MHC allele would have a defined value for serine at each of the 9 or more positions in the binding groove, reflecting its contribution to the stability of the peptide-MHC complex.
Structure-based methods leverage the three-dimensional structures of peptide-MHC complexes to predict binding. nih.govroyalsocietypublishing.org
Molecular Docking: This technique computationally places a peptide into the binding groove of an MHC molecule and calculates a score based on the predicted binding energy. frontiersin.orgjapsonline.com This approach is particularly useful for understanding the physical interactions that stabilize the complex. For a serine-containing epitope, docking simulations can model the hydrogen bonds formed by serine's hydroxyl group with residues in the MHC groove, providing a structural rationale for its binding contribution. nih.gov For example, a study on Staphylococcus aureus used computational screening and structure-based modeling to identify potential CD4+ T-cell epitopes, including those from the serine-aspartate repeat protein H. nih.govbiotechnologia-journal.org
Bioinformatics Tools and Databases for Epitope Characterization
A rich ecosystem of databases and integrated toolsets supports T-cell epitope research.
The Immune Epitope Database (IEDB): The IEDB is the world's largest repository of experimentally validated B-cell and T-cell epitopes. cncb.ac.cnlji.orgiedb.org It is an indispensable resource for training and benchmarking prediction algorithms. oup.com Researchers can query the IEDB for epitopes containing serine and analyze the experimental contexts in which they were identified. The IEDB Analysis Resource also hosts a suite of prediction tools for MHC class I and II binding, processing, and immunogenicity. nih.goviedb.org
Prediction Tool Suites: Many web servers offer a collection of different prediction algorithms. The IEDB Analysis Resource, for instance, provides access to methods like NetMHCpan, SMM, and ANN. iedb.orgiedb.org The nf-core/epitopeprediction pipeline integrates several state-of-the-art tools (including NetMHCpan and MHCflurry) to create a standardized and reproducible workflow for epitope prediction. nf-co.re These integrated platforms allow researchers to generate consensus predictions, which are often more reliable than relying on a single algorithm. researchgate.net
| Resource | Type | Key Function | URL/Reference |
|---|---|---|---|
| IEDB (Immune Epitope Database) | Database and Tool Suite | Catalogs experimental epitope data; hosts prediction tools for binding, processing, and immunogenicity. cncb.ac.cnlji.org | www.iedb.org |
| NetMHCpan / NetMHCIIpan | Prediction Tool | ANN-based tool for pan-specific prediction of peptide-MHC class I and II binding and antigen presentation. oup.com | DTU Health Tech |
| SYFPEITHI | Database | Database of MHC ligands and peptide motifs. royalsocietypublishing.org | www.syfpeithi.de |
| MHCflurry | Prediction Tool | ANN-based tool for predicting peptide processing and MHC class I binding. frontiersin.org | OpenVax |
| VaxiJen | Prediction Tool | Server for predicting antigenicity of proteins and peptides. mdpi.com | www.ddg-pharmfac.net/vaxijen |
Predictive Modeling for T-Cell Epitope Immunogenicity
While MHC binding is necessary, it is not sufficient to trigger an immune response. iedb.org Immunogenicity prediction models aim to identify which of the MHC-binding peptides are likely to be immunogenic, i.e., capable of activating a T-cell response.
These models often integrate MHC binding predictions with other factors, such as peptide-TCR interaction potential, proteasomal cleavage, and TAP transport efficiency. iedb.org Some tools use ML models trained on datasets of known immunogenic and non-immunogenic epitopes. oup.com The physicochemical properties of the peptide's amino acids, including serine, are critical features in these models. For instance, the hydrophobicity, charge, and size of residues at positions exposed to the TCR can influence recognition. Specialized tools like JanusMatrix are used to screen for epitopes that are cross-reactive with human proteins, which may induce tolerance rather than a robust immune response. nih.gov
Computational Strategies for Vaccine Candidate Identification
The ultimate goal of epitope prediction is often to design effective epitope-based vaccines. tandfonline.commdpi.com This process, sometimes called "reverse vaccinology," starts with the pathogen's genome or proteome and uses computational tools to identify the most promising vaccine candidates. royalsocietypublishing.orgcelljournal.org
The strategy typically involves:
Antigen Selection: Identifying proteins that are likely to be effective antigens (e.g., virulence factors, secreted proteins). nih.gov
Epitope Prediction: Scanning these proteins for potential T-cell epitopes using the algorithms described above (e.g., NetMHCpan) for a wide range of HLA alleles to ensure broad population coverage. celljournal.orgfrontiersin.org
Candidate Filtering: Prioritizing epitopes based on predicted immunogenicity, conservation across pathogen strains, and lack of homology to human proteins to avoid autoimmunity. nih.govcelljournal.org
Vaccine Construction: Designing a multi-epitope vaccine construct, often by linking several T-cell epitopes together, sometimes with adjuvants, to create a single immunogenic molecule. jmb.or.krnih.gov
Throughout this pipeline, the properties of all amino acids, including serine, are computationally evaluated to predict which peptides will form stable MHC complexes and be recognized by T-cells, forming the basis for a rational, targeted vaccine design. nih.gov
Experimental Approaches for T Cell Epitope Identification and Characterization
Peptide Synthesis Techniques for Epitope Generation
The synthesis of peptides that can be recognized by T-cells is the foundational step in epitope identification. These synthetic peptides mimic the fragments of proteins that are naturally processed and presented by antigen-presenting cells.
Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for creating peptides for immunological studies. jpt.com Developed by R.B. Merrifield, this method involves building a peptide chain sequentially while it is anchored to an insoluble solid support, typically a polymeric resin. jpt.com This approach simplifies the purification process, as excess reagents and by-products can be washed away at each step, leading to high purity and yield of the final peptide. jpt.com
The general workflow of SPPS begins with the attachment of the first, C-terminal amino acid to the resin. peptide.com Subsequent amino acids, with their reactive side chains and α-amino groups protected, are then added one by one. peptide.combiosynth.com After each coupling step, the protecting group on the α-amino terminus is removed, allowing for the next amino acid to be added. biosynth.com This cycle of coupling and deprotection is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin support. biosynth.com SPPS is highly adaptable, allowing for automation, high-throughput production, and flexibility in sequence design. jpt.comgyrosproteintechnologies.com It is particularly valuable for producing the large numbers of overlapping peptides needed for comprehensive screening of viral proteins or other antigens. nih.gov
Fmoc/tBu Chemistry in Peptide Synthesis
The most widely used strategy in SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) chemistry. biosynth.comacs.orgrsc.org This method is favored for its use of milder reaction conditions compared to the alternative Boc/Bzl strategy. rsc.orgekb.eg
In the Fmoc/tBu approach, the temporary protecting group for the α-amino group is the base-labile Fmoc group, while the permanent protecting groups for the amino acid side chains are acid-labile, such as the tert-butyl (tBu) group. biosynth.comacs.org The orthogonality of these protecting groups is key; the Fmoc group can be removed with a mild base, typically piperidine, without affecting the acid-sensitive side-chain protecting groups. biosynth.comacs.org This selective deprotection allows for the stepwise elongation of the peptide chain. acs.org
The synthesis of peptides containing serine can sometimes be challenging due to the potential for intra-chain hydrogen bond formation, which can lead to aggregation and reduced synthetic efficiency. sigmaaldrich.com However, the Fmoc/tBu strategy is generally well-suited for the synthesis of such peptides, including those that may undergo post-translational modifications. ekb.egsigmaaldrich.com
| Protecting Group Strategy | α-Amino Protection | Side-Chain Protection | Deprotection Conditions | Key Features |
| Fmoc/tBu | Fmoc (9-fluorenylmethoxycarbonyl) | tBu (tert-butyl) based | Fmoc: Mild base (e.g., piperidine). tBu: Acid (e.g., TFA). | Orthogonal protection scheme; milder conditions. biosynth.comacs.org |
| Boc/Bzl | Boc (tert-butyloxycarbonyl) | Bzl (benzyl) based | Boc: Acid (e.g., TFA). Bzl: Stronger acid (e.g., HF). | Quasi-orthogonal; requires harsher acidic conditions for final cleavage. biosynth.com |
Advanced Peptide Synthesis Strategies
To address the challenges of synthesizing complex peptides, such as those with difficult sequences or post-translational modifications, advanced strategies have been developed. For serine-containing peptides, specific techniques can be employed to improve synthesis outcomes.
One such strategy involves the use of "pseudoproline dipeptides." These are temporary modifications that introduce a "kink" into the growing peptide chain, disrupting the formation of secondary structures that can lead to aggregation. sigmaaldrich.com This is particularly useful for sequences containing serine, which can contribute to such aggregation. sigmaaldrich.com Following synthesis, the native serine residue is regenerated during the final cleavage from the resin. sigmaaldrich.com
Furthermore, methods have been developed to specifically leverage the serine residue for the synthesis of peptide thioesters, which are crucial intermediates for a powerful ligation technique called Native Chemical Ligation (NCL). rsc.org This approach involves activating the serine side group to form a cyclic urethane, which can then react with a thiol to produce the desired peptide thioester. rsc.org This innovative method is automated and avoids the need for special resins or linkers. rsc.org
Post-translational modifications (PTMs) are increasingly recognized as creating novel T-cell epitopes. bmj.compnas.orgnih.gov These modifications, which can occur naturally or as a result of disease processes, alter the structure of self-proteins and can lead to the generation of "neo-epitopes" that can trigger an immune response. pnas.orgnih.gov Synthetic peptides incorporating PTMs like citrullination, glycosylation, or methylation are essential for studying these responses. pnas.orgaai.orgplos.org The synthesis of these modified peptides requires specialized protecting groups and coupling strategies to incorporate the modification at the correct position in the peptide sequence.
In Vitro and Ex Vivo Epitope Mapping Strategies
Once a library of potential epitope peptides has been synthesized, the next step is to identify which of these peptides are recognized by T-cells. This is achieved through various in vitro and ex vivo mapping strategies.
Use of Peptide Libraries and Arrays (e.g., SPOT Synthesis)
Peptide libraries are large collections of systematically designed peptides that can be used for high-throughput screening to identify T-cell and B-cell epitopes. intavispeptides.com These libraries can consist of overlapping peptides that span the entire sequence of a target protein, allowing for the mapping of linear epitopes. tandfonline.comgenscript.com Other types of libraries include truncation libraries, which help determine the minimal length of an epitope, and alanine (B10760859) scanning libraries, where each amino acid is systematically replaced with alanine to identify key residues for T-cell receptor binding. genscript.com
A powerful technique for creating and screening peptide libraries is SPOT synthesis. tandfonline.comintavispeptides.com In this method, peptides are synthesized directly on a solid support, typically a cellulose (B213188) membrane, in a high-density array format. tandfonline.comintavispeptides.com This allows for the simultaneous synthesis and screening of hundreds of peptides. intavispeptides.com The membrane-bound peptides can then be directly used in binding assays to identify which peptides are recognized by T-cells or antibodies. tandfonline.com The SPOT synthesis technique is a versatile tool for epitope mapping, protein interaction studies, and optimizing binding interactions. intavispeptides.comnih.govspringernature.com
| Library Type | Purpose | Description |
| Overlapping Peptide Library | Linear epitope mapping | A series of peptides that systematically span the entire length of a protein with a defined overlap. genscript.com |
| Truncation Library | Determine minimal epitope length | Peptides are systematically shortened from both the N- and C-terminus to define the core recognition sequence. genscript.comspringernature.com |
| Alanine Scanning Library | Identify key binding residues | Each amino acid in a known epitope is individually replaced with alanine to assess its contribution to binding. genscript.com |
Functional Assays for T-Cell Activation and Proliferation
To confirm that a peptide identified through binding assays is a true T-cell epitope, functional assays are required. These assays measure the response of T-cells after they have been stimulated with the peptide.
Commonly used functional assays include:
ELISpot (Enzyme-Linked Immunospot) Assay : This highly sensitive assay measures the frequency of cytokine-secreting T-cells at the single-cell level. cellcarta.comcreative-diagnostics.com T-cells are cultured in wells coated with antibodies specific for a particular cytokine, such as interferon-gamma (IFN-γ), which is a key indicator of a Th1-type T-cell response. creative-diagnostics.comnih.gov When a T-cell is activated by its cognate peptide epitope, it secretes the cytokine, which is captured by the antibodies on the membrane, resulting in a "spot". nih.gov The number of spots corresponds to the number of antigen-specific T-cells. cellcarta.com
Intracellular Cytokine Staining (ICS) : This flow cytometry-based assay allows for the simultaneous detection of multiple cytokines produced by T-cells, as well as the identification of the cell phenotype (e.g., CD4+ or CD8+) that is responding. cellcarta.com T-cells are stimulated with the peptide in the presence of a protein transport inhibitor, which causes cytokines to accumulate inside the cell. The cells are then stained with fluorescently labeled antibodies against cell surface markers and intracellular cytokines and analyzed by flow cytometry. cellcarta.com
Proliferation Assays : These assays measure the proliferation of T-cells in response to epitope stimulation. aai.org This can be done by labeling the cells with a dye that is diluted with each cell division or by measuring the incorporation of radioactive thymidine (B127349) into the DNA of dividing cells. aai.org
These functional assays provide crucial information about the nature and magnitude of the T-cell response to a given epitope, confirming its biological relevance. nih.govaai.org
Artificial Antigen-Presenting Cell (aAPC) Systems
Artificial antigen-presenting cells (aAPCs) are engineered platforms designed to mimic the function of natural APCs in activating and expanding T-cells. wikipedia.orgnih.gov These synthetic systems provide a controlled and reproducible method for studying T-cell responses and identifying specific epitopes. wikipedia.orgnih.gov aAPCs are broadly categorized into cell-based and acellular systems.
Cell-based aAPCs often utilize human cell lines, such as the K562 erythromyeloid line, which are genetically modified to express the necessary stimulatory molecules. nih.govgoogle.com A key advantage of the K562 cell line is its lack of endogenous Major Histocompatibility Complex (MHC) expression, preventing allogeneic T-cell responses. nih.gov These cells can be engineered to present specific peptide-MHC complexes (Signal 1 for T-cell activation) and co-stimulatory molecules like anti-CD3 and anti-CD28 antibodies (Signal 2). wikipedia.orgnih.gov
Acellular aAPCs are typically based on micro- or nanoparticles, such as magnetic beads or liposomes, to which T-cell stimulatory ligands are attached. wikipedia.orgnih.gov These systems offer an "off-the-shelf" approach, avoiding the complexities of cell culture. google.com The design of these particle-based aAPCs is critical, with factors like size, shape, and ligand density significantly influencing the efficiency of T-cell activation. nih.govacs.org For instance, research has shown that larger aAPCs can enhance T-cell activation and that the spatial arrangement of stimulatory molecules on the aAPC surface can impact the resulting immune response. acs.orgaai.org
The flexibility of aAPC systems allows for the precise investigation of T-cell epitopes. By loading aAPCs with specific peptides, such as the "T Epitope, Serinyl," researchers can selectively expand and study T-cells that recognize this particular epitope. This approach is invaluable for confirming the immunogenicity of candidate epitopes identified through other methods. researchgate.net
| aAPC Platform | Description | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| K562 Cell-Based | Genetically modified human erythromyeloid cell line expressing T-cell stimulatory molecules. | Can process and present whole antigens; effective at expanding CD8+ T-cells. | Requires cell culture; potential for batch-to-batch variability. | nih.govgoogle.com |
| Bead-Based (Microscale) | Micron-sized beads chemically coupled with MHC-peptide complexes and co-stimulatory antibodies. | "Off-the-shelf" availability; well-established methodology. | Rigid structure; may not fully mimic the dynamic nature of natural APCs. | wikipedia.orgnih.gov |
| Nanoscale Particles | Nanoparticles (e.g., iron-dextran, quantum dots, liposomes) functionalized with T-cell activating proteins. | Improved biodistribution for in vivo applications; high degree of customizability. | Manufacturing can be complex; long-term stability may be a concern. | nih.govthno.org |
Immunopeptidomics via Mass Spectrometry for Epitope Discovery
Immunopeptidomics is a powerful, unbiased approach that enables the direct identification of peptides presented by MHC molecules on the cell surface. nih.govnih.gov This technique is instrumental in discovering novel T-cell epitopes, including those derived from tumor-associated antigens (neoantigens). nih.govbioinfor.com The workflow for immunopeptidomics typically involves several key steps.
Initially, MHC-peptide complexes are isolated from cells or tissues using immunoaffinity purification. thermofisher.comasm.org This is commonly achieved using antibodies that specifically recognize certain HLA alleles. Following purification, the bound peptides are eluted from the MHC molecules, often through a process of acid-induced dissociation.
The eluted peptides are then separated and analyzed using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). aai.orgnih.gov The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments, generating spectra that can be used to determine the amino acid sequence of each peptide. bmj.com
A significant challenge in immunopeptidomics is the vast complexity and dynamic range of the immunopeptidome, with some peptides present at very low abundances. thermofisher.com To address this, various advanced mass spectrometry techniques have been developed, including data-independent acquisition (DIA) and targeted approaches like parallel reaction monitoring (PRM), which offer enhanced sensitivity and quantitative accuracy. thermofisher.comnih.gov
The integration of genomic and transcriptomic data with immunopeptidomics, a field known as proteogenomics, has further revolutionized epitope discovery. frontiersin.orgnih.gov By creating personalized protein sequence databases based on a patient's tumor DNA and RNA, researchers can identify neoantigens arising from tumor-specific mutations or other non-canonical genetic events. bioinfor.comnih.gov
| Step | Description | Key Considerations | Reference |
|---|---|---|---|
| Sample Preparation | Lysis of cells or tissues to solubilize membrane proteins. | Requires a sufficient number of cells (typically in the millions to billions). | frontiersin.org |
| Immunoaffinity Purification | Isolation of MHC-peptide complexes using specific antibodies. | Antibody specificity and efficiency are critical; pan-MHC or allele-specific antibodies can be used. | thermofisher.comasm.org |
| Peptide Elution | Dissociation of peptides from MHC molecules, usually with a low pH solution. | Elution conditions must be optimized to maximize peptide recovery without degradation. | nih.gov |
| LC-MS/MS Analysis | Separation of peptides by liquid chromatography and sequencing by tandem mass spectrometry. | High-resolution, accurate-mass instrumentation is essential for confident peptide identification. | nih.govaai.org |
| Data Analysis | Matching of experimental spectra to theoretical spectra from protein sequence databases. | Specialized bioinformatics tools and proteogenomic approaches are needed to identify non-canonical peptides and neoantigens. | bmj.comnih.gov |
Research Applications and Immunological Implications of T Epitope, Serinyl
T-Cell Epitopes in Autoimmune Disease Research Models
The aberrant recognition of self-antigens by the immune system is a hallmark of autoimmune diseases. Post-translational modifications, such as glycosylation, of self-proteins can create neo-epitopes that are central to the breakdown of self-tolerance and the initiation of autoimmune pathology.
Identification of Autoantigenic Epitopes in Disease Pathogenesis
The identification of the precise self-peptides that trigger an autoimmune response is a fundamental challenge in immunology. uni-muenchen.de It is now understood that these autoantigenic epitopes are not always simple peptide sequences. Post-translational modifications, especially glycosylation, can generate novel T-cell epitopes that drive the pathogenic immune response. tandfonline.compnas.org
In the context of autoimmune diseases like rheumatoid arthritis, T-cells have been shown to recognize glycosylated epitopes of self-proteins such as type II collagen (CII). tandfonline.compnas.org The natural hydroxylation and variable glycosylation of lysine (B10760008) residues within CII can generate different T-cell determinants. tandfonline.com Research in mouse models of arthritis has demonstrated that T-cells can be specific for these glycopeptide variants, and these responses are crucial for the development of the disease. tandfonline.compnas.org This suggests that under certain conditions like inflammation or tissue trauma, changes in protein glycosylation can create new epitopes that the immune system has not been tolerized to, leading to the activation of autoreactive T-cells. tandfonline.compsu.edu
The process of identifying these critical glycopeptide epitopes often involves:
Immunopeptidomics: This mass spectrometry-based technology allows for the direct analysis of peptides presented by Major Histocompatibility Complex (MHC) molecules on the surface of antigen-presenting cells (APCs). frontiersin.org This approach can identify naturally processed and presented glycopeptides from relevant tissues or cells, providing a direct glimpse into the epitopes driving the autoimmune response.
Synthetic Glycopeptide Libraries: Researchers synthesize libraries of potential glycopeptide epitopes based on known autoantigens and their glycosylation patterns. These synthetic molecules are then used in T-cell activation assays to pinpoint the specific epitopes recognized by patient-derived T-cells.
Computational Prediction: Algorithms are being developed to predict which glycopeptides are likely to bind to disease-associated HLA (Human Leukocyte Antigen) molecules, helping to narrow down the list of candidate autoantigenic epitopes for experimental validation. uni-muenchen.de
The discovery that T-cells can be specific for glycopeptides has significant implications, suggesting that the loss of self-tolerance may be facilitated by the generation of these modified self-antigens. tandfonline.com
Antigen-Specific Immunomodulation Strategies in Research
Understanding the specific autoantigenic T-cell epitopes, including glycopeptides, opens the door to developing antigen-specific immunotherapies. These strategies aim to selectively target the small population of disease-causing autoreactive T-cells, leaving the rest of the immune system intact. This approach offers a significant advantage over broad immunosuppressive therapies.
Research into antigen-specific immunomodulation for autoimmune diseases has explored several strategies:
Induction of Tolerance: The administration of soluble antigens, including specific peptides or glycopeptides, without inflammatory adjuvants can induce a state of tolerance in antigen-specific T-cells. rsc.org This can occur through mechanisms like T-cell anergy (a state of unresponsiveness) or the induction of regulatory T-cells (Tregs).
Altered Peptide Ligands (APLs): This strategy involves using synthetic peptides with modified sequences that still bind to the same MHC molecule but alter the signal delivered to the T-cell. APLs can be designed to be less stimulatory or even inhibitory, thereby dampening the autoimmune response. The concept extends to altered glycopeptide ligands, where modifications to the carbohydrate or peptide portion could modulate the T-cell response.
Regulatory T-cell Induction: Certain therapeutic approaches focus on inducing or expanding populations of Tregs that are specific for the autoantigen driving the disease. The oral administration of type II collagen in animal models, for instance, has been shown to induce IL-10-producing Tregs that can suppress the autoimmune response. rsc.org Multimerized T-cell epitopes have also been shown to promote the development of regulatory T-cell populations and establish dominant tolerance.
Table 1: Research Findings on Glycopeptide T-Cell Epitopes in Autoimmunity
| Research Area | Key Finding | Implication for Autoimmunity |
|---|---|---|
| Epitope Identification | T-cells in mouse models of arthritis recognize glycosylated epitopes of Type II Collagen (CII). tandfonline.compnas.org | Post-translational modifications of self-proteins can create novel immunogenic epitopes, breaking self-tolerance. tandfonline.com |
| Immunodominance | T-cell responses in H-2q mice are immunodominant for a specific glycopeptide of CII, Cll(256-270) glycosylated with galactose. tandfonline.com | The immune response can be highly focused on a specific glycopeptide, making it a precise target for therapy. |
| Tolerance | Mice can be tolerant to the unglycosylated version of a CII epitope but react strongly to the glycosylated form. pnas.org | Glycosylation can create neo-antigens to which the immune system is not tolerant, providing a mechanism for autoimmune initiation. tandfonline.com |
| Human Disease Relevance | Patients with severe rheumatoid arthritis predominantly recognize the glycosylated CII epitope. pnas.org | Findings in animal models regarding glycopeptide autoantigens are relevant to human autoimmune disease. |
T-Cell Epitopes in Cancer Immunotherapy Research
The compound "T Epitope, Serinyl" is a synthetic version of the Thomsen-Friedenreich (TF) antigen, a classic example of a tumor-associated carbohydrate antigen (TACA). researchgate.netfrontiersin.org TACAs arise from aberrant glycosylation in cancer cells, a nearly universal feature of malignancy. capes.gov.br These altered glycan structures, often found on mucin proteins like MUC1, distinguish cancer cells from their healthy counterparts, making them attractive targets for immunotherapy. pnas.orgfrontiersin.org
Neoantigen Identification and Prioritization Strategies
In cancer, neoantigens are novel epitopes that arise from tumor-specific mutations or other changes not present in normal cells. While most neoantigen discovery focuses on mutated peptides, aberrant glycosylation creates a distinct class of glycopeptide neoantigens. The TF antigen, for instance, is normally a precursor in the O-linked glycosylation pathway and is masked by further sugar additions in healthy tissues. oup.com In many carcinomas, this pathway is truncated, leading to the exposure of the TF antigen on the cell surface. frontiersin.orgoup.com
The identification and prioritization of these glycopeptide antigens are crucial for developing targeted cancer vaccines and therapies.
Identification: Tumor-associated glycopeptide antigens are often identified by analyzing the glycoproteins expressed by cancer cell lines or patient tumor tissues. Monoclonal antibodies have been instrumental in identifying specific TACAs, like the TF antigen, that are overexpressed on tumors. dovepress.com
Chemical Synthesis: Once a TACA is identified, chemists synthesize the target glycopeptide, such as "this compound." These synthetic antigens are essential research tools and the key components of vaccine candidates. researchgate.netpnas.org
Prioritization: The choice of a glycopeptide for a vaccine depends on its prevalence across different cancer types, its immunogenicity, and its role in tumor biology. The TF antigen is considered a high-priority target as it is expressed on about 90% of carcinomas and is associated with tumor progression and metastasis. oup.com
Strategies for Enhancing Anti-Tumor T-Cell Responses
A major challenge in cancer immunotherapy is overcoming the low immunogenicity of self-derived antigens like TACAs. The immune system is often tolerant to these structures, and several strategies are employed in research to enhance T-cell responses against them.
Conjugate Vaccines: To boost the immune response, synthetic glycopeptide antigens like the TF antigen are often conjugated to immunogenic carrier proteins (e.g., Tetanus Toxoid) or incorporated into multi-component vaccines. researchgate.netpnas.org These constructs provide T-cell help, which is essential for generating a robust and lasting immune response, including high-titer antibodies and effector T-cells.
Adjuvant Incorporation: Vaccines are formulated with adjuvants, substances that stimulate the innate immune system and shape the subsequent adaptive response. For example, some synthetic vaccines incorporate a Toll-like receptor (TLR) ligand directly into the vaccine molecule, creating a "self-adjuvanting" construct. capes.gov.brpnas.org
Eliciting both Humoral and Cellular Immunity: An effective anti-tumor response often requires both antibodies and T-cells. Antibodies can target cancer cells for destruction through mechanisms like antibody-dependent cell-mediated cytotoxicity (ADCC), while cytotoxic T-lymphocytes (CTLs) can directly kill tumor cells. frontiersin.org Vaccine strategies using glycopeptides aim to induce both arms of the immune system. Research has shown that immunization with TF antigen-based vaccines can elicit both specific antibodies and cytotoxic T-cell responses. nih.gov
Checkpoint Inhibitor Combination: Combining glycopeptide vaccines with immune checkpoint inhibitors (e.g., anti-PD-1 antibodies) is a promising strategy. The vaccine works to prime and expand a population of tumor-specific T-cells, while the checkpoint inhibitor removes the "brakes" on these T-cells, allowing them to attack the tumor more effectively. nih.gov
Table 2: Research Findings on TF Glycopeptide Antigen in Cancer Immunotherapy
| Research Strategy | Key Finding | Implication for Cancer Therapy |
|---|---|---|
| Vaccine Design | Synthetic MUC1 glycopeptides (containing TACAs like the TF antigen) conjugated to Tetanus Toxoid are efficient vaccines, inducing strong antibody responses in mice. pnas.org | Conjugating tumor-associated glycopeptides to carrier proteins is an effective strategy to break immune tolerance. |
| Immune Response | Immunization with a synthetic TF-antigen glycopeptide vaccine produced cytotoxic T-cell responses toward TF-antigen-positive tumor cells in mice. nih.gov | Glycopeptide vaccines can successfully elicit a cellular immune response capable of targeting and killing cancer cells. |
| Multi-component Vaccines | Fully synthetic three-component vaccines (MUC1 glycopeptide, T-cell epitope, and lipopeptide adjuvant) induced therapeutic effects, including tumor reduction in mice. pnas.orgfrontiersin.org | Combining the antigen with both a T-helper epitope and an adjuvant in a single molecule creates a potent, self-adjuvanting vaccine. capes.gov.br |
| Clinical Relevance | Antibodies elicited by synthetic MUC1 glycopeptide vaccines recognized human tumor tissues. pnas.org The presence of natural anti-TF antibodies has been correlated with better prognosis in some cancer patients. nih.gov | Synthetic glycopeptide antigens mimic the structures on human cancer cells and can generate clinically relevant immune responses. |
T-Cell Epitopes in Infectious Disease Vaccine Research
The development of effective vaccines against many challenging infectious pathogens, such as HIV and hepatitis C virus, requires the induction of a strong T-cell response. mdpi.com T-cell epitope-based vaccines, which use minimal components of a pathogen to stimulate a targeted immune response, are a promising strategy. mdpi.com While the TF antigen itself is primarily a tumor-associated antigen, the principles of using synthetic glycopeptides in vaccinology are broadly applicable to infectious diseases.
Many pathogens, including bacteria, fungi, and viruses, have glycans on their surfaces that are essential for their lifecycle and pathogenesis. These glycans can be targets for the immune system. T-cell epitope-based vaccines for infectious diseases are designed to elicit long-lived memory T-cells that can rapidly respond to an infection and provide sustained protection, even against mutated variants that might evade antibody responses. mdpi.com
The development process for these vaccines involves:
Epitope Discovery: The first step is to identify the key T-cell epitopes from the pathogen's proteins. This can be done using a combination of computational prediction tools and experimental screening of overlapping peptide libraries derived from the pathogen's antigens. mdpi.com
Vaccine Design and Optimization: Once identified, epitopes can be synthesized and incorporated into various vaccine platforms. Peptide-based vaccines are attractive because they are safe, easy to produce, and cost-effective. mdpi.com However, peptides alone are often poorly immunogenic and require formulation with adjuvants or conjugation to carrier molecules to elicit a strong T-cell response.
Glycosylation as a Target: In some pathogens, surface glycans or glycopeptides are themselves the targets. Carbohydrate-based vaccines against bacteria, for example, have been highly successful. The principles learned from developing glycopeptide cancer vaccines, such as the need for T-cell help and appropriate adjuvants, are being applied to create new vaccines against infectious agents.
While "this compound" is specifically studied in the context of cancer due to its identity as the TF antigen, it serves as a model for how a defined, synthetic glycopeptide can be used in research to probe and manipulate the immune system. The knowledge gained from studying the T-cell response to such molecules is invaluable for the rational design of next-generation vaccines against a wide range of diseases.
Rational Design of Multi-Epitope Subunit Vaccines
The rational design of multi-epitope subunit vaccines is a sophisticated approach that leverages immunoinformatics and molecular biology to create vaccines with enhanced efficacy and safety. nih.govplos.org This strategy involves identifying and combining multiple T-cell epitopes, often from various antigens of a pathogen, into a single vaccine construct. mdpi.complos.orgfrontiersin.org The goal is to elicit a broad and robust immune response by targeting different aspects of the pathogen and engaging a wider range of the host's immune cells. mdpi.com
The process of designing these vaccines begins with the in silico prediction and selection of promising B-cell and T-cell epitopes from the pathogen's proteome. plos.orgplos.org These epitopes are chosen based on their predicted antigenicity, immunogenicity, and non-allergenic properties. plos.org Selected Cytotoxic T-Lymphocyte (CTL) and Helper T-Lymphocyte (HTL) epitopes are then joined together using specific linkers to form a multi-epitope vaccine construct. plos.orgnih.gov Adjuvants, which are substances that enhance the immune response, are often incorporated into the N-terminus of the vaccine construct to further boost its immunogenic potential. plos.orgfrontiersin.org
Molecular docking and simulation studies are then employed to predict the interaction between the designed vaccine and immune receptors, such as Toll-like receptors (TLRs). plos.org A strong and stable interaction is indicative of the vaccine's potential to effectively stimulate the immune system. plos.org The final step in the design phase involves codon optimization and in silico cloning to ensure efficient expression of the vaccine construct in a suitable host system. plos.orgnih.gov
Table 1: Key Steps in the Rational Design of a Multi-Epitope Subunit Vaccine
| Step | Description | Purpose |
|---|---|---|
| Epitope Prediction | In silico identification of potential B-cell and T-cell epitopes from pathogen proteins. plos.orgplos.org | To select the most promising antigenic components for the vaccine. |
| Epitope Selection | Filtering of predicted epitopes based on antigenicity, immunogenicity, non-allergenicity, and population coverage. plos.org | To ensure the vaccine is safe and effective across a diverse population. |
| Vaccine Construction | Linking selected CTL, HTL, and B-cell epitopes with appropriate linkers and adding an adjuvant. plos.orgnih.gov | To create a single, potent immunogenic molecule. |
| Structural & Interaction Analysis | 3D modeling of the vaccine construct and molecular docking with immune receptors (e.g., TLRs). plos.org | To predict the vaccine's stability and its ability to activate immune cells. |
| Expression & Cloning Analysis | Codon optimization and in silico cloning of the vaccine gene. plos.orgnih.gov | To ensure high-level production of the vaccine protein. |
Enhancing T-Cell Responses to Pathogen Antigens
A primary goal of modern vaccine design is to enhance T-cell responses to pathogen antigens, as T-cells are crucial for clearing infections and providing long-term immunity. nih.govplos.org Multi-epitope subunit vaccines are particularly adept at achieving this. By incorporating a variety of epitopes, these vaccines can stimulate a diverse population of T-cells, leading to a more comprehensive and potent cellular immune response. mdpi.com
One strategy to enhance T-cell responses is the use of heteroclitic epitopes, which are engineered versions of natural epitopes with improved binding to Major Histocompatibility Complex (MHC) molecules. plos.org This enhanced binding leads to more stable presentation of the epitope on the surface of antigen-presenting cells (APCs), resulting in a stronger activation of T-cells. plos.org For instance, a single amino acid substitution in a subdominant viral T-cell determinant was shown to increase its stability when complexed with the MHC molecule H-2Kb, leading to a more potent T-cell response. plos.org
Furthermore, the inclusion of "promiscuous" T-helper epitopes, which can bind to a wide range of HLA class II molecules, can broaden the applicability of a vaccine across a genetically diverse population. researchgate.net These epitopes help to activate CD4+ helper T-cells, which in turn provide essential help to both B-cells for antibody production and CD8+ cytotoxic T-cells for killing infected cells. researchgate.net The physical linkage of CD4+ and CD8+ T-cell epitopes within a single vaccine molecule has been shown to significantly improve the immunogenicity of peptide vaccines. mdpi.com
Immunogenicity Assessment of Therapeutic Proteins and Biologics
The development of therapeutic proteins and biologics has revolutionized the treatment of many diseases. However, a significant challenge is their potential to elicit an unwanted immune response, known as immunogenicity. bioanalysis-zone.comnih.gov This can lead to the production of anti-drug antibodies (ADAs), which can neutralize the therapeutic effect of the biologic and, in some cases, cause adverse reactions. bioanalysis-zone.comtandfonline.com
Identification of Immunogenic Epitopes in Biologics
A critical step in assessing the immunogenicity of a biologic is the identification of potential T-cell epitopes within its protein sequence. bioanalysis-zone.comresearchgate.net T-cell epitopes are the primary drivers of ADA responses. nih.govtandfonline.com Various computational and experimental methods are employed to predict and validate these immunogenic regions.
In silico tools, such as the EpiMatrix algorithm, are widely used to screen protein sequences for potential T-cell epitopes by predicting their binding affinity to a panel of common HLA class II alleles. tandfonline.comresearchgate.net These algorithms can provide an "immunogenicity score" that helps to rank and compare different biologic candidates based on their T-cell epitope content. nih.govtandfonline.com
Experimental validation of predicted epitopes is typically performed using in vitro assays. researchgate.net These include:
MHC Binding Assays: These assays directly measure the binding affinity of synthetic peptides corresponding to the predicted epitopes to purified HLA molecules. nih.govfrontiersin.org
T-Cell Proliferation Assays: In these assays, peripheral blood mononuclear cells (PBMCs) from a diverse pool of donors are exposed to the peptides. An increase in T-cell proliferation indicates the presence of a functional T-cell epitope. abzena.com
Table 2: Methods for Identifying Immunogenic Epitopes in Biologics
| Method | Type | Description |
|---|---|---|
| In Silico Prediction | Computational | Algorithms predict peptide binding to HLA molecules to identify potential T-cell epitopes. tandfonline.comresearchgate.net |
| MHC Binding Assays | In Vitro | Measures the direct binding of synthetic peptides to purified HLA molecules to confirm binding potential. nih.govfrontiersin.org |
| T-Cell Proliferation Assays | Ex Vivo | PBMCs from donors are stimulated with peptides to measure T-cell activation and identify functional epitopes. abzena.com |
Epitope-Driven Deimmunization Strategies in Research
Once immunogenic T-cell epitopes are identified, deimmunization strategies can be employed to reduce the immunogenicity of a therapeutic protein. nih.gov The primary approach is to introduce specific amino acid mutations within the epitope sequence to disrupt its binding to MHC molecules without compromising the protein's structure and function. nih.govpnas.org
This process, often referred to as "epitope-driven deimmunization," involves several steps:
Epitope Mapping: Identification of immunogenic T-cell epitopes using the methods described above. nih.gov
Mutational Analysis: In silico and/or experimental methods, such as alanine (B10760859) scanning, are used to identify key amino acid residues within the epitope that are critical for MHC binding. nih.govnih.gov
Variant Design: Introduction of mutations at these key positions to create modified versions of the protein with reduced immunogenic potential. pnas.org
Functional and Stability Testing: The engineered protein variants are then tested to ensure that the deimmunizing mutations have not negatively impacted their therapeutic activity or stability. nih.govpnas.org
Structure-based design algorithms, such as EpiSweep, can facilitate this process by simultaneously considering the effects of mutations on both epitope content and protein function, allowing for the efficient design of deimmunized biologics. nih.govresearchgate.net
Influence of Post-Translational Modifications on T-Cell Epitope Recognition
Post-translational modifications (PTMs) are chemical alterations to proteins that occur after their synthesis. These modifications can significantly impact a protein's structure, function, and immunogenicity. One of the most important PTMs in the context of T-cell immunology is phosphorylation.
Serine Phosphorylation in T-Cell Signal Transduction and Function
Serine phosphorylation, the addition of a phosphate (B84403) group to a serine residue, is a key regulatory mechanism in T-cell signal transduction. nih.govscispace.com The activation of T-cells via the T-cell receptor (TCR) triggers a complex cascade of signaling events, many of which are controlled by serine/threonine kinases. nih.govnih.gov These kinases phosphorylate a vast array of intracellular proteins, acting as molecular switches that control various cellular processes, including gene expression, metabolism, and cell adhesion. nih.govnih.gov
For example, the activation of protein kinase C (PKC) and Akt, both serine/threonine kinases, is critical for TCR signaling. nih.gov These kinases regulate the activity of transcription factors that are essential for cytokine production and T-cell proliferation. nih.gov The phosphorylation of specific serine residues on signaling proteins can also create docking sites for other proteins, facilitating the assembly of signaling complexes and the propagation of the activation signal. scispace.com
The constitutive phosphorylation of serine residues on certain cell surface molecules, such as CD5, by kinases like casein kinase II (CKII) also plays a role in modulating T-cell activation. aai.org This highlights the intricate and multifaceted role of serine phosphorylation in fine-tuning T-cell responses. The complexity of the T-cell phosphoproteome, with thousands of identified phosphorylation sites, underscores the importance of this PTM in regulating T-cell biology. nih.govscispace.comucdavis.edu
Future Directions and Emerging Research Frontiers for T Epitope, Serinyl
Integration of Multi-Omics Data for Comprehensive Epitope Analysis
The convergence of genomics, transcriptomics, proteomics, and immunopeptidomics is creating an unprecedented opportunity to understand the landscape of T-cell epitopes in their native biological context. researchgate.netnih.gov This multi-omics approach is essential for identifying and validating serine-containing epitopes, particularly those arising from cancer-specific alterations like post-translational modifications (PTMs). nih.govscientificarchives.com
A significant frontier is the deep analysis of the immunopeptidome —the entire collection of peptides presented by Major Histocompatibility Complex (MHC) molecules on a cell's surface. researchgate.netnih.gov Mass spectrometry-based immunopeptidomics can directly identify naturally presented peptides, including those with serine phosphorylation, a common PTM in cancer cells. scientificarchives.comnih.gov Dysregulated kinase or phosphatase activity in tumors can increase the presentation of phosphorylated serine (pSer) epitopes, creating a distinct class of tumor-specific neoantigens. scientificarchives.comnih.gov
Future research will focus on integrating these immunopeptidomic data with:
Genomic and Transcriptomic Data: To connect identified epitopes to their source genes and quantify their expression levels. nih.govnih.gov This helps prioritize antigens that are highly and specifically expressed in tumor tissues. researchgate.net For example, multi-omic analysis of gliomas has been used to predict and rank neoantigens, tumor-associated antigens (TAAs), and tumor-enriched isoform antigens (TIAs) based on expression and specificity. researchgate.net
Proteomic and Phosphoproteomic Data: To correlate the abundance of a source protein and its phosphorylated state with the presentation of its corresponding pSer-containing epitopes. nih.gov This linkage is crucial for understanding the mechanisms that lead to the generation of these specific neoantigens.
Single-Cell Multi-Omics: Technologies like CITE-seq (Cellular Indexing of Transcriptomes and Epitopes by sequencing) allow for the simultaneous measurement of gene expression and surface protein markers on individual cells. elifesciences.org This high-resolution analysis can uncover the cellular heterogeneity of antigen presentation within a tumor, linking specific cell states to the expression of serine-containing epitopes and informing on therapy response. elifesciences.orgmdpi.com
This integrated approach will provide a holistic view, moving from simply identifying potential epitopes to understanding their regulation, expression dynamics, and relevance in disease, thereby guiding the development of more effective and personalized immunotherapies. frontiersin.org
Advances in Structural Biology for TCR-pMHC Interaction Prediction
Understanding the three-dimensional structure of the interaction between a T-cell receptor (TCR) and a peptide-MHC (pMHC) complex is fundamental to predicting immunogenicity. elifesciences.orgbiorxiv.org For T-epitopes containing serine, structural biology is poised to answer critical questions about how this residue, and its modifications like phosphorylation, influences molecular recognition.
Recent advances in cryogenic electron microscopy (cryo-EM) and X-ray crystallography are enabling the determination of high-resolution structures of TCR-pMHC complexes, including those with post-translationally modified peptides. nih.govnih.gov These studies provide atomic-level details that are crucial for several reasons:
Defining the Role of Serine: A serine residue within the peptide can form key hydrogen bonds with either the MHC molecule, stabilizing the pMHC complex, or directly with the TCR, acting as a critical contact point for T-cell recognition. nih.gov
Impact of Phosphorylation: Structural studies have shown that the addition of a phosphate (B84403) group to a serine residue can dramatically alter the epitope's conformation and its interactions. nih.gov In some cases, the phosphate group itself is a key feature recognized by the TCR, creating a highly specific interaction that is absent with the non-phosphorylated version of the peptide. nih.gov For example, the crystal structure of a TCR recognizing a pSer-containing epitope from a leukemia-associated protein revealed that direct, non-covalent interactions with the phosphate group were essential for T-cell activation. nih.gov
Informing Computational Models: High-quality structural data serves as the ground truth for training and validating computational prediction tools. elifesciences.orgbiorxiv.org As more structures become available, machine learning models, such as AlphaFold-Multimer, are being adapted to predict the complex structure of TCR-pMHC interactions with increasing accuracy. elifesciences.orgbiorxiv.org
The future in this area involves moving beyond static pictures to understanding the dynamics of the interaction. Techniques like nuclear magnetic resonance (NMR) and molecular dynamics simulations can reveal the flexibility of the serine-containing peptide in the MHC groove and how the complex may change conformation upon TCR binding. nih.govamegroups.org This provides a more complete picture of the biophysical determinants of T-cell specificity and cross-reactivity. elifesciences.orgamegroups.org
Development of Novel Computational and Experimental Tools
The vast complexity of potential T-cell epitopes requires a synergistic combination of computational and experimental tools for efficient identification and validation. nih.govmdpi.com The frontier in this domain lies in creating more accurate, high-throughput, and integrated platforms.
Computational Tool Development:
Improved MHC Binding Prediction: While many tools exist to predict peptide binding to MHC molecules (e.g., NetMHCpan), a key challenge is accurately predicting the binding of peptides with PTMs like serine phosphorylation. nih.govnih.gov Future algorithms will need to be specifically trained on immunopeptidomics data rich in PTMs to improve their predictive power.
Immunogenicity Prediction: MHC binding is necessary but not sufficient for immunogenicity. oup.comfrontiersin.org New machine learning models like DeepImmuno are being developed to predict which pMHC complexes will actually trigger a T-cell response by integrating features beyond just binding affinity. oup.com Future tools will incorporate structural data and information on proteasomal processing, which can be influenced by serine residues, to better predict which peptides become immunogenic epitopes. acs.org
TCR Specificity Prediction: The ultimate goal is to predict which TCRs recognize which serine-containing epitopes. elifesciences.org While still a major challenge, models are being developed that use TCR sequence data to predict binding to specific pMHC targets, with structure-based approaches showing promise for generalization to new epitopes. elifesciences.orgbiorxiv.org
Experimental Tool Advancement:
High-Throughput Peptide Synthesis and Screening: Advances in peptide synthesis allow for the rapid creation of large libraries of serine-containing peptides and their phosphorylated variants for experimental validation. mdpi.commdpi.com
Yeast Display and Other Cellular Assays: These platforms enable the high-throughput screening of TCR interactions with libraries of pMHCs, allowing researchers to experimentally map the recognition landscape for a given TCR.
Mass Spectrometry Enhancements: Innovations in mass spectrometry sensitivity and data analysis workflows are crucial for identifying low-abundance, serine-modified peptides from primary tissue samples, bringing these neoantigens into the realm of discoverable targets. researchgate.netresearchgate.net
The integration of these tools into streamlined pipelines, such as the TepiTool, will be essential. nih.gov An emerging workflow involves using multi-omics to identify potential source antigens, applying computational tools to predict the most likely epitopes (including serine variants), synthesizing these candidates for high-throughput experimental validation, and finally using detailed structural analysis to understand the mechanism of the most promising hits. researchgate.netmdpi.com
Understanding the Determinants of T-Cell Cross-Reactivity
T-cell cross-reactivity, the ability of a single TCR to recognize multiple different peptide epitopes, is a fundamental feature of the immune system. nih.govaai.org It is a double-edged sword: it allows a limited repertoire of T-cells to protect against a vast number of pathogens, but it can also lead to autoimmunity if a TCR specific for a foreign peptide also recognizes a self-peptide containing a similar residue, such as serine.
Future research is focused on dissecting the molecular rules that govern cross-reactivity for serine-containing epitopes:
The Role of Serine as a Mimic: Serine's small, polar nature allows it to be a relatively conservative substitution for other small amino acids like alanine (B10760859) or threonine. nih.govaai.org Studies have shown that T-cells can sometimes tolerate a serine-to-alanine substitution in an epitope, leading to cross-reactivity. aai.orgumich.edu Conversely, a substitution at a key serine residue can completely abrogate T-cell recognition. umich.edu
Structural Plasticity: Cross-reactivity can occur even between peptides with low sequence homology if they can adopt a similar three-dimensional shape when bound to the MHC molecule. nih.gov The flexibility of the TCR and the pMHC complex allows for "induced fit" binding. Understanding how a serine residue contributes to the conformational landscape of the presented peptide is key to predicting these off-target recognitions.
Molecular Mimicry and Autoimmunity: A major area of investigation is how microbial peptides containing serine can trigger autoimmune responses by activating T-cells that cross-react with self-peptides, such as those from myelin basic protein (MBP) in multiple sclerosis. aai.orgumich.edu For example, experimental autoimmune encephalomyelitis (EAE) can be induced by T-cells that recognize MBP epitopes containing critical serine residues. umich.edu The fine specificity of these T-cells, and their cross-reactivity with microbial mimics, is an intense area of study.
By systematically mapping the cross-reactivity profiles of TCRs specific for serine-containing epitopes, researchers aim to build predictive models that can anticipate potential autoimmune risks of immunotherapies and design vaccines that focus T-cell responses on foreign antigens without engaging self-antigens.
Q & A
Basic Research Questions
Q. How can researchers predict T-cell epitopes in Serinyl-containing glycopeptides?
- Methodology : Utilize the Immune Epitope Database (IEDB) tools to predict MHC-I/II binding using a consensus approach (e.g., NN-align, SMM-align, and combinatorial library methods). For Serinyl epitopes, prioritize sequences with IC₅₀ ≤ 1,000 nM for further validation .
- Key Considerations : Validate predictions with in silico docking studies to assess binding affinity (e.g., binding energies ≤ -700 kcal/mol for MHC-II interactions) .
Q. What experimental techniques are essential for validating T epitope immunogenicity?
- Methodology :
Synthesize epitope peptides (e.g., via solid-phase peptide synthesis) and confirm purity (≥95% via HPLC/MS) .
Use T-cell proliferation assays with PBMCs from sensitized donors (e.g., ragweed allergy patients) to measure IFN-γ/IL-5 responses .
Cross-validate with ELISA to ensure epitopes do not bind IgE (to exclude allergenic potential) .
Q. How to design a hypothesis-driven study on Serinyl epitope-mediated immune modulation?
- Methodology :
- Define variables: Independent (e.g., epitope concentration, MHC haplotype), Dependent (e.g., T-cell activation, cytokine profile).
- Use IEDB population coverage tools to ensure selected epitopes align with target demographics (e.g., ≥90% coverage in European populations) .
- Include controls: Non-immunogenic peptides and scrambled sequences .
Advanced Research Questions
Q. How to resolve contradictions between predicted epitope binding and experimental immunogenicity?
- Methodology :
Reassess prediction parameters (e.g., adjust IC₅₀ thresholds or allele specificity in IEDB tools) .
Evaluate experimental variables: Antigen-presenting cell type, co-stimulatory signals, or donor MHC heterogeneity .
Perform structural analysis (e.g., molecular dynamics simulations) to identify conformational mismatches between predicted and actual epitope-MHC interactions .
Q. What strategies integrate multi-omics data to refine epitope selection for vaccine design?
- Methodology :
- Combine transcriptomics (e.g., allergen expression profiles) with immunopeptidomics (MHC-eluted peptides) to prioritize epitopes.
- Use IEDB’s population coverage calculator to assess global applicability and avoid ethnocentric bias .
- Validate with in vivo models (e.g., transgenic mice expressing human MHC alleles) .
Q. How to optimize epitope validation workflows for high-throughput screening?
- Methodology :
- Implement automated peptide synthesis and high-content imaging for rapid T-cell activation readouts.
- Use machine learning (e.g., random forest models) trained on IEDB datasets to pre-filter low-probability epitopes .
- Address batch effects via normalization to reference controls (e.g., housekeeping peptides) .
Q. How to assess the reproducibility of epitope immunogenicity across diverse cohorts?
- Methodology :
- Conduct meta-analyses of existing IEDB datasets to identify consensus epitopes with cross-cohort reactivity.
- Apply statistical frameworks (e.g., mixed-effects models) to account for demographic/technical variability .
- Validate in multi-center studies using standardized protocols (e.g., harmonized PBMC isolation/assay conditions) .
Methodological Best Practices
- Data Reliability : Cross-reference IEDB predictions with primary literature (e.g., The Protein Journal studies) to mitigate database biases .
- Ethical Compliance : For human studies, ensure IRB approval and document participant selection criteria (e.g., HLA typing, allergy status) .
- Transparency : Report raw data (e.g., docking scores, cytokine concentrations) in appendices and highlight limitations (e.g., in silico vs. in vivo discrepancies) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
